molecular formula C6H4BrCl2N B15243313 2-Bromo-4-chloro-6-(chloromethyl)pyridine CAS No. 1393550-36-1

2-Bromo-4-chloro-6-(chloromethyl)pyridine

Cat. No.: B15243313
CAS No.: 1393550-36-1
M. Wt: 240.91 g/mol
InChI Key: SIRRZCIIOAYZJH-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-(chloromethyl)pyridine is an organic compound with the molecular formula C6H4BrCl2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-6-(chloromethyl)pyridine can be achieved through several methods. One common approach involves the use of 2,6-dibromopyridine as a starting material. The process includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of more scalable and cost-effective methods. For instance, the chlorination of 2-bromo-6-hydroxymethylpyridine can be carried out using thionyl chloride (SOCl2), which is a robust chlorinating agent .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-6-(chloromethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromo and chloro groups to hydrogen atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, and alkoxy derivatives of pyridine.

    Oxidation: Pyridine N-oxides.

    Reduction: Dehalogenated pyridine derivatives.

Scientific Research Applications

2-Bromo-4-chloro-6-(chloromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-(chloromethyl)pyridine involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for various substitution reactions. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-chloromethylpyridine: Similar in structure but lacks the 4-chloro substituent.

    4-Bromo-2-chloromethylpyridine: Similar but with different positions of the bromo and chloro groups.

    2-Chloro-6-chloromethylpyridine: Lacks the bromine atom.

Uniqueness

2-Bromo-4-chloro-6-(chloromethyl)pyridine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. This makes it a versatile intermediate for various synthetic applications .

Properties

CAS No.

1393550-36-1

Molecular Formula

C6H4BrCl2N

Molecular Weight

240.91 g/mol

IUPAC Name

2-bromo-4-chloro-6-(chloromethyl)pyridine

InChI

InChI=1S/C6H4BrCl2N/c7-6-2-4(9)1-5(3-8)10-6/h1-2H,3H2

InChI Key

SIRRZCIIOAYZJH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCl)Br)Cl

Origin of Product

United States

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